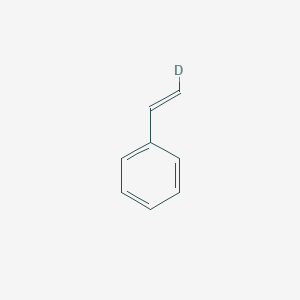

2-Deuterioethenylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-deuterioethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBRXRYQALVLMV-MICDWDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21370-59-2, 6911-81-5 | |

| Record name | cis-Styrene-(β )-d | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-Styrene-(β )-d | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Position Selective Deuteration of Ethenylbenzene

Strategies for Alpha-Position Specific Deuteration

The introduction of a deuterium (B1214612) atom at the alpha-position of ethenylbenzene can be accomplished through several synthetic approaches. These methods are broadly categorized into olefination reactions using deuterated precursors and direct catalytic deuteration of the ethenylbenzene framework.

Wittig Reaction with Deuterated Ylide Precursors

The Wittig reaction stands as a powerful and widely employed method for the formation of carbon-carbon double bonds with a high degree of regiochemical control. thalesnano.com This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone to yield an alkene and a phosphine (B1218219) oxide. nih.gov For the synthesis of 2-deuterioethenylbenzene, this strategy relies on the preparation of a deuterated phosphorus ylide which is then reacted with benzaldehyde (B42025).

The precursor to the ylide is a phosphonium (B103445) salt, in this case, (methyl-d3)triphenylphosphonium iodide. This salt is prepared by the reaction of triphenylphosphine (B44618) with deuterated methyl iodide (CD₃I). guidechem.com The reaction is a standard Sₙ2 process where the phosphorus atom of triphenylphosphine acts as a nucleophile, displacing the iodide from the deuterated methyl group. guidechem.com

The resulting (methyl-d3)triphenylphosphonium iodide is a stable salt that can be isolated and purified. prepchem.com To generate the reactive ylide, the phosphonium salt is treated with a strong base, such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF). stackexchange.com The base abstracts a deuterium atom from the methyl group, creating the deuterated methylenetriphenylphosphorane (B3051586) ylide. stackexchange.com

Table 1: Synthesis of Deuterated Methyltriphenylphosphonium Ylide

| Reactant 1 | Reactant 2 | Product | Base |

| Triphenylphosphine | Deuterated Methyl Iodide | (Methyl-d3)triphenylphosphonium iodide | - |

| (Methyl-d3)triphenylphosphonium iodide | n-Butyllithium | Deuterated Methylenetriphenylphosphorane | n-Butyllithium |

Once the deuterated ylide is generated in situ, it is reacted with benzaldehyde to produce this compound. The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the ylide. Methylenetriphenylphosphorane is a non-stabilized ylide, and reactions involving such ylides with aldehydes typically lead to the formation of the (Z)-alkene as the major product. wikipedia.orgorganic-chemistry.org This selectivity is attributed to the kinetic control of the reaction, where the initial formation of a cis-oxaphosphetane intermediate is favored, which then decomposes to the (Z)-alkene. stackexchange.com

In the context of this specific synthesis, the stereochemistry of the double bond is not a factor as the product is a terminal alkene. The crucial outcome is the precise placement of the deuterium atom at the alpha-position of the vinyl group.

Catalytic Deuteration of Ethenylbenzene Derivatives

An alternative and more direct approach to this compound involves the catalytic deuteration of ethenylbenzene (styrene) itself. This method circumvents the need for stoichiometric reagents and often offers high isotopic incorporation with excellent regioselectivity.

Palladium-based catalysts are highly effective for the deuteration of various organic substrates. nih.gov Specifically, palladium on carbon (Pd/C) has been shown to catalyze the H/D exchange at the benzylic position of alkylbenzenes. nih.gov In the case of ethenylbenzene, the alpha-position of the vinyl group is analogous to a benzylic position and is thus susceptible to catalytic deuteration.

The reaction is typically carried out by exposing a solution of ethenylbenzene to an atmosphere of deuterium gas (D₂) in the presence of a palladium catalyst. acs.org The catalyst facilitates the activation of both the C-H bond at the alpha-position and the D-D bond of the deuterium gas, enabling the exchange to occur.

Table 2: Catalytic Deuteration of Ethenylbenzene

| Substrate | Deuterium Source | Catalyst | Product |

| Ethenylbenzene | Deuterium Gas (D₂) | Palladium on Carbon (Pd/C) | This compound |

Recent advancements have demonstrated palladium-catalyzed protocols for benzylic C-H deuteration using deuterium gas, highlighting the chemoselectivity for the benzylic position without scrambling on the aromatic ring. acs.org

The primary source of deuterium for these catalytic reactions is deuterium gas (D₂). The purity of the deuterium gas is a critical factor that can influence the efficiency and selectivity of the deuteration process. High-purity deuterium gas, often generated from the electrolysis of heavy water (D₂O), is preferred to minimize the presence of protium (B1232500) (¹H), which would compete in the exchange reaction and lower the isotopic enrichment of the final product. thalesnano.com

Methods for generating high-purity deuterium gas from D₂O have been developed, which can be utilized for continuous flow deuteration reactions. thalesnano.com Alternatively, D₂O itself can be used as a deuterium source in some palladium-catalyzed H/D exchange reactions, offering a convenient and readily available option. acs.org The choice of the deuterium source can depend on the specific catalytic system and reaction conditions employed.

Hydrogen-Deuterium Exchange Reactions

Hydrogen-deuterium (H-D) exchange reactions represent a direct and atom-economical approach to introduce deuterium into a molecule. researchgate.net These reactions typically involve the cleavage of a carbon-hydrogen (C-H) bond and the formation of a new carbon-deuterium (C-D) bond in the presence of a deuterium source, such as deuterium oxide (D₂O). researchgate.net The exchange can be promoted by catalysts, including acids, bases, or transition metals. researchgate.net For ethenylbenzene, achieving selectivity between the aromatic and vinylic protons, and even between the α- and β-vinylic protons, is a key challenge.

Acid-catalyzed hydrogen-deuterium exchange is a well-established method for the deuteration of aromatic compounds. wiley.com In the presence of a strong deuterated acid, such as D₂SO₄ in D₂O, the aromatic ring of ethenylbenzene can undergo electrophilic substitution, leading to the exchange of aromatic protons for deuterium. google.com The mechanism involves the protonation (or deuteration) of the aromatic ring to form a resonance-stabilized carbocation (arenium ion), followed by the loss of a proton. While effective for the aromatic core, achieving selective deuteration at the α-vinyl position using acid catalysis is less straightforward and not as commonly reported as base-catalyzed methods. The acidic conditions can also promote polymerization of styrene (B11656), which presents a significant side reaction that needs to be carefully managed. researchgate.net

Lewis acids have also been explored for promoting H-D exchange reactions, although their application is often restricted to nonpolar arenes and the regioselectivity can be limited. wiley.com For ethenylbenzene, a mixed acid-basic mechanism has been proposed in the context of dehydrogenation catalysts, where a Lewis acid center (e.g., Fe³⁺) could facilitate the formation of a π-adsorbed intermediate, potentially influencing the acidity of the α-hydrogen. researchgate.net

Recent research has demonstrated that base-catalyzed protocols can be highly effective for the α-selective deuteration of styrene derivatives. dicp.ac.cnnih.gov An operationally simple method involves the use of a catalytic amount of a base in a deuterated solvent. dicp.ac.cnnih.gov The choice of base, solvent, and the presence of co-solvents are critical for achieving high selectivity and yield.

A key study reported the catalytic α-deuteration of styrenes using potassium tert-butoxide (KOtBu) as the catalyst in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). dicp.ac.cn A crucial finding was the role of methanol-d₄ (MeOD) as a co-solvent. The concentration of MeOD was found to be critical for high yields and selectivities, preventing competing side reactions such as polymerization. dicp.ac.cn The proposed mechanism involves the reversible addition of the deuterated methoxide (B1231860) to the styrene double bond, which facilitates the selective deuterium incorporation at the α-position. researchgate.net

Below is an interactive data table summarizing the optimization of reaction conditions for the α-deuteration of a styrene derivative, highlighting the effect of the methanol (B129727) equivalent on the yield and deuterium incorporation.

| Entry | Methanol-d₄ (equiv) | Yield (%) | Deuterium Incorporation at α-position (%) |

|---|---|---|---|

| 1 | 0 | <10 | - |

| 2 | 0.5 | 50 | >95 |

| 3 | 1.0 | 88 | >95 |

| 4 | 2.0 | 75 | >95 |

This table illustrates that the presence of a specific amount of deuterated methanol is crucial for the efficient and selective α-deuteration of styrene derivatives in a base-catalyzed system.

The determination of isotopic purity is a critical aspect of synthesizing deuterated compounds. It is essential to quantify the extent of deuterium incorporation at the desired position and to identify any scrambling of the isotope to other positions. The primary techniques for assessing isotopic purity are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). wiley.comrsc.orgnih.gov

¹H NMR spectroscopy can be used to determine the degree of deuteration by observing the disappearance or reduction in the intensity of the signal corresponding to the proton that has been replaced by deuterium. nih.gov For this compound, one would expect to see a significant reduction in the integration of the signal corresponding to the α-vinyl proton. ²H NMR spectroscopy provides a direct method to observe the deuterium nuclei, confirming their location within the molecule. nih.gov

High-resolution mass spectrometry (HRMS) is another powerful tool for determining isotopic purity. rsc.org By analyzing the mass-to-charge ratio of the molecular ion, the distribution of isotopologues (molecules that differ only in their isotopic composition) can be determined. rsc.org This allows for the calculation of the percentage of molecules that have been successfully deuterated.

Isotope dilution is a technique where a known amount of a deuterated compound is used as an internal standard for the quantification of its non-deuterated analogue. Careful management of isotopic purity is crucial in this context to ensure accurate analytical results.

Exploration of Alternative Selective Deuteration Routes

Beyond traditional acid- and base-catalyzed H-D exchange, several alternative routes for the selective deuteration of ethenylbenzene have been explored. These methods often involve transition-metal catalysis or transition-metal-free approaches.

Transition-metal catalysts, including those based on rhodium, ruthenium, and iridium, have been shown to be effective for the deuteration of styrenes. These catalysts can operate through various mechanisms, such as C-H activation or reversible olefin insertion. For instance, certain ruthenium complexes can catalyze the deuteration of the vinyl group of styrene. researchgate.net The proposed mechanism for some ruthenium-catalyzed systems involves the formation of a metal-hydride (or deuteride) species that participates in an addition/β-hydride elimination sequence.

Transition-metal-free methods have also emerged as a valuable alternative. One such approach involves the use of sodium dispersions in the presence of a deuterated alcohol to achieve the reductive deuteration of terminal alkynes to the corresponding deuterated alkenes. acs.org While this method is for the synthesis from an alkyne precursor, it highlights the potential of metal-free systems for deuteration. Another innovative approach is the development of heterogeneous transition-metal-free hydride catalysts, such as atomically dispersed barium hydrides on a magnesium oxide support, which have shown high efficiency in the hydrogen isotope exchange of both sp³ and sp² C-H bonds. researchgate.net

The following interactive data table provides a summary of different catalytic systems used for the deuteration of styrene derivatives, showcasing the diversity of available methods.

| Catalyst System | Deuterium Source | Selectivity | Reference |

|---|---|---|---|

| KOtBu/MeOD | DMSO-d₆ | α-vinyl | dicp.ac.cn |

| Ruthenium Complex | C₆D₆ | vinyl | researchgate.net |

| Barium Hydride/MgO | D₂ | sp² C-H | researchgate.net |

| Sodium Dispersion | EtOD-d₁ | (from alkyne) | acs.org |

This table compares different catalytic approaches for the deuteration of styrene and related compounds, indicating the variety of reagents and the observed selectivities.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for locating the position of deuterium within a molecule. By analyzing the spectra of different nuclei (²H, ¹H, and ¹³C), a comprehensive structural picture is obtained.

Deuterium (²H) NMR is a specialized technique that directly observes the deuterium nucleus. youtube.com Since the natural abundance of deuterium is very low (approximately 0.016%), a signal in the ²H NMR spectrum is a direct confirmation of isotopic labeling. wikipedia.org For 2-Deuterioethenylbenzene, a distinct signal in the chemical shift region characteristic of vinyl deuterons would be observed.

This technique is particularly powerful for determining the isotopic enrichment of the compound. sigmaaldrich.com The intensity of the deuterium signal, when compared to a known standard, allows for the quantification of the percentage of molecules that have been successfully deuterated. For compounds with high levels of deuteration (e.g., >98%), ²H NMR is an especially appealing alternative to conventional proton NMR for verification and enrichment determination. sigmaaldrich.com

| Nucleus Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| C(2)-D | ~5.2 | Singlet | Deuteron (B1233211) on the ethenyl group |

Proton (¹H) NMR spectroscopy provides compelling evidence for the position of deuteration by observing the absence of a signal. In the ¹H NMR spectrum of unlabeled ethenylbenzene (styrene), the three vinyl protons have distinct chemical shifts and coupling patterns. The substitution of a proton with a deuteron effectively removes that signal from the spectrum. youtube.com

In the case of this compound, the signal corresponding to the proton at the C-2 position of the vinyl group would be absent. Consequently, the complex splitting patterns of the remaining two vinyl protons would be simplified, providing clear evidence of deuteration at the specified location. This technique of substituting deuterium for a proton is often used to simplify complex ¹H NMR spectra or to verify signal assignments. youtube.comlibretexts.org

| Compound | Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| Ethenylbenzene (Styrene) | Ha | ~6.7 | dd (trans, geminal coupling) |

| Hb (trans) | ~5.8 | dd (trans, cis coupling) | |

| Hc (cis) | ~5.2 | dd (cis, geminal coupling) | |

| This compound | Ha | ~6.7 | d (trans coupling) |

| Hb (trans) | ~5.8 | d (cis coupling) | |

| Hc (deuterated) | --- Signal Absent --- |

A key diagnostic feature is observed in the signal for the deuterated carbon. The carbon atom bonded to deuterium (C-2 of the ethenyl group) experiences coupling to the deuterium nucleus. Since deuterium has a nuclear spin of 1, it splits the carbon signal into a 1:1:1 triplet. oregonstate.edu This observation, along with a slight upfield shift in the carbon signal known as an isotopic shift, provides unambiguous confirmation of the location of the deuterium atom on the carbon skeleton.

| Compound | Carbon Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (Proton-Coupled) |

|---|---|---|---|

| Ethenylbenzene (Styrene) | C-1 (CH) | ~137 | Doublet |

| C-2 (CH₂) | ~114 | Triplet | |

| This compound | C-1 (CH) | ~137 | Doublet |

| C-2 (CHD) | ~113.8 (isotopic shift) | Triplet (due to C-D coupling) |

A significant advantage of selective deuteration is the resulting simplification of the ¹H NMR spectrum. sigmaaldrich.com In this compound, the replacement of one of the vinyl protons with deuterium eliminates its corresponding signal and, crucially, its coupling interactions with the remaining vinyl protons. This removes the geminal coupling associated with that proton, transforming the complex doublet of doublets patterns for the other vinyl protons into simpler doublets. This enhanced spectral clarity facilitates unambiguous assignment and analysis of the remaining proton signals.

Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Determination

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound, which in this case confirms the successful incorporation of the deuterium isotope. youtube.com It also serves as a tool to assess the isotopic purity of the sample.

The mass spectrum of a compound displays a molecular ion peak (M⁺), which corresponds to the mass of the intact molecule. For unlabeled ethenylbenzene (C₈H₈), the molecular weight is approximately 104.15 g/mol , leading to a molecular ion peak at an m/z (mass-to-charge ratio) of 104.

For this compound (C₈H₇D), the molecular weight increases by approximately one mass unit due to the replacement of a proton with a deuteron. This results in a molecular ion peak at m/z 105. researchgate.net The presence and high relative abundance of the peak at m/z 105 are primary evidence of successful monodeuteration. Furthermore, the ratio of the intensity of the m/z 105 peak to that of the m/z 104 peak (representing any residual unlabeled ethenylbenzene) provides a direct measure of the isotopic purity of the sample.

| Compound | Molecular Formula | Expected Molecular Ion Peak (M⁺) [m/z] | Significance |

|---|---|---|---|

| Ethenylbenzene (Styrene) | C₈H₈ | 104 | Unlabeled starting material or impurity |

| This compound | C₈H₇D | 105 | Confirms incorporation of one deuterium atom |

Isotopic Distribution Confirmation

Mass spectrometry is a fundamental technique for confirming the isotopic distribution of a synthesized compound. For this compound, this analysis verifies the successful incorporation of a single deuterium atom and determines the abundance of other isotopologues. High-resolution mass spectrometry (HR-MS) is particularly powerful, as it can resolve species with very small mass differences, allowing for the precise determination of the isotopic composition.

Gas chromatography-mass spectrometry (GC-MS) is also a valuable tool, as it separates the analyte from impurities before ionization and mass analysis, ensuring that the measured isotopic distribution is genuinely that of this compound. researchgate.netnih.gov The mass spectrum of this compound would be expected to show a molecular ion peak (M+) at m/z 105, which is one mass unit higher than that of unlabeled styrene (B11656) (m/z 104). The relative intensities of the M+, M+1, M+2, etc., peaks provide a fingerprint of the isotopic composition.

The theoretical isotopic distribution can be calculated based on the natural abundance of isotopes (primarily ¹³C). A comparison of the experimentally observed distribution with the theoretical one confirms the isotopic enrichment and can reveal the presence of any di-deuterated or non-deuterated species.

Table 1: Theoretical Isotopic Distribution for this compound This table is generated based on theoretical calculations and represents the expected isotopic distribution. Actual experimental data may vary slightly.

| Isotopologue | Mass (m/z) | Relative Abundance (%) |

| C₈H₇D | 105 | 100 |

| ¹³CC₇H₇D | 106 | 8.8 |

| C₈H₆D₂ | 106 | Dependent on synthesis |

| C₈H₈ | 104 | Dependent on synthesis |

Isotope Ratio Monitoring Techniques

Isotope Ratio Monitoring Mass Spectrometry (IRM-MS) is a specialized technique that provides highly precise measurements of isotope ratios. optica.org This method is particularly useful for determining the exact isotopic enrichment of this compound. In a typical setup, the sample is introduced into a gas chromatograph (GC) for separation, then combusted to convert the organic compounds into simple gases (e.g., CO₂, H₂). The isotopic ratios of these gases are then measured by a dedicated mass spectrometer.

For this compound, IRM-MS can be used to determine the precise deuterium-to-hydrogen (D/H) ratio. This information is critical for applications where a well-defined level of isotopic labeling is required, such as in kinetic isotope effect studies or as an internal standard for quantitative analysis. researchgate.net

Vibrational Spectroscopy (IR, Raman) and Anharmonic Corrections

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is highly sensitive to isotopic substitution. libretexts.org The replacement of a hydrogen atom with a heavier deuterium atom leads to a predictable shift in the vibrational frequencies of the molecule, particularly for the vibrational modes involving the substituted atom.

In this compound, the most significant changes in the vibrational spectrum compared to unlabeled styrene are expected for the C-D stretching and bending modes. The frequency of a vibrational mode is proportional to the square root of the force constant divided by the reduced mass of the vibrating atoms. Since the C-D bond is stronger and the reduced mass of the C-D system is greater than that of the C-H system, the C-D stretching vibration will appear at a lower frequency (wavenumber) than the corresponding C-H stretch.

The C-H stretching vibrations of the vinyl group in styrene typically appear in the range of 3000-3100 cm⁻¹. libretexts.org For this compound, the C-D stretch is expected to be observed around 2200-2300 cm⁻¹. Similarly, C-H bending vibrations (wags, twists, and rocks) will also shift to lower frequencies upon deuteration. These predictable shifts provide a clear spectroscopic signature for the incorporation of deuterium at the vinyl position.

Table 2: Predicted Vibrational Frequencies for Key Modes in this compound This table is based on typical vibrational frequencies for styrene and the expected isotopic shifts. Experimental values may differ.

| Vibrational Mode | Styrene (C-H) Frequency (cm⁻¹) | This compound (C-D) Predicted Frequency (cm⁻¹) |

| Vinyl C-H/C-D Stretch | ~3080 | ~2300 |

| Vinyl C-H/C-D Out-of-Plane Bend | ~910 | ~750 |

For a more accurate prediction and interpretation of vibrational spectra, anharmonic corrections are often necessary. sci-hub.se The harmonic oscillator approximation, which is the basis for simple vibrational frequency calculations, assumes that the potential energy of a bond varies quadratically with displacement. In reality, molecular vibrations are anharmonic, meaning that the potential energy surface is more complex. Anharmonic corrections, often calculated using computational chemistry methods, provide a more realistic prediction of vibrational frequencies and can be crucial for resolving ambiguities in spectral assignments.

Isotopic Crystallography for Structural Validation

Isotopic crystallography, which often employs neutron diffraction in addition to X-ray diffraction, is a powerful technique for determining the precise atomic positions in a crystal, including those of hydrogen and deuterium atoms. While X-ray diffraction is sensitive to electron density, making it difficult to accurately locate hydrogen atoms, neutron diffraction scatters off the atomic nuclei, providing precise locations for all atoms, including isotopes.

For this compound, isotopic crystallography could be used to definitively validate the position of the deuterium atom in the solid state. This would involve growing a single crystal of the compound and analyzing it using neutron diffraction. The resulting crystal structure would provide precise bond lengths and angles involving the deuterium atom, offering insights into any subtle structural changes that may occur upon isotopic substitution.

Mechanistic Investigations Utilizing Kinetic Isotope Effects Kie

Theoretical Foundations of Kinetic Deuterium (B1214612) Isotope Effects

The theoretical underpinnings of the kinetic isotope effect are rooted in the principles of molecular vibrations and statistical mechanics. The substitution of a lighter isotope with a heavier one leads to a decrease in the zero-point vibrational energy (ZPVE) of the bond.

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. differencebetween.com The C-H bond has a higher zero-point vibrational energy than the corresponding C-D bond. ias.ac.in Consequently, the activation energy required to break a C-D bond is greater than that for a C-H bond, resulting in a slower reaction rate for the deuterated compound. harvard.edu The magnitude of the primary KIE, expressed as the ratio of the rate constants (kH/kD), is typically greater than 1, a phenomenon referred to as a "normal" isotope effect. ias.ac.ingmu.edu For C-H bond cleavage, the theoretical maximum for kH/kD at room temperature is approximately 7-8. csbsju.edulibretexts.org Values significantly larger than this may suggest quantum mechanical tunneling. tandfonline.com

In contrast to primary KIEs, secondary kinetic isotope effects arise when the isotopically substituted bond is not directly broken or formed during the rate-determining step. differencebetween.comgmu.edu These effects are generally smaller than primary KIEs but provide valuable information about changes in the steric or electronic environment of the reaction center during the transition state. differencebetween.com Secondary KIEs are classified based on the position of the isotopic substitution relative to the reaction center.

α-Secondary KIEs: Occur when the isotope is attached to the atom undergoing a change in hybridization. For example, a change from sp³ to sp² hybridization typically results in a normal KIE (kH/kD > 1), while a change from sp² to sp³ leads to an inverse KIE (kH/kD < 1). wikipedia.orgyoutube.com

β-Secondary KIEs: Involve isotopic substitution at a position adjacent to the reaction center. These effects are often attributed to hyperconjugation, where the C-H (or C-D) bond participates in stabilizing a developing positive charge in the transition state.

The Born-Oppenheimer approximation is a fundamental concept in quantum chemistry that allows for the separation of the motion of electrons and nuclei. wikipedia.org This approximation is central to the theoretical treatment of KIEs. It assumes that the potential energy surface of a reaction is independent of the isotopic composition of the nuclei. wikipedia.orglanl.gov Therefore, the differences in reaction rates between isotopologues are attributed solely to the differences in their nuclear masses and the resulting effects on vibrational frequencies and zero-point energies. lanl.gov While generally a very good approximation, there are instances where it breaks down, particularly in cases involving quantum tunneling. montana.edu

Application of 2-Deuterioethenylbenzene in Elucidating Reaction Mechanisms

This compound, also known as β-deuterated styrene (B11656), and its isotopologues have been instrumental in mechanistic studies of various chemical reactions, particularly additions to the vinyl group. By strategically placing deuterium at the α or β position of the vinyl group, researchers can probe the intimate details of reaction pathways.

The magnitude of the KIE can help identify the rate-determining step of a multi-step reaction. For instance, in the hydrogenation of styrene over certain rhodium-based intermetallic compounds, a large KIE was observed, indicating that the dissociative adsorption of H₂ (or D₂) is the rate-determining step. tandfonline.com In the oxidation of styrene by atomic oxygen, the absence of a significant primary KIE at the α-position and an inverse secondary KIE at the β-position suggested a stepwise mechanism involving the terminal addition of the oxygen atom. acs.org

A study on the addition of 2,4-dinitrobenzenesulfenyl chloride to a series of substituted styrenes demonstrated how KIEs can reveal changes in the rate-determining step with varying substrates. osti.gov The observed carbon-14 KIEs, in conjunction with kinetic data, pointed to a mechanism that shifts from having more open carbenium ion character for electron-donating groups to a more cyclic thiiranium ion character for electron-withdrawing groups in the rate-determining transition state. osti.gov

Table 1: Kinetic Isotope Effects in the Addition of 2,4-Dinitrobenzenesulfenyl Chloride to Substituted Styrenes

| Substituent (p-X) | k(α-¹⁴C)/k(¹²C) | k(β-¹⁴C)/k(¹²C) |

|---|---|---|

| Cl | 1.027 | 1.035 |

| H | 1.022 | 1.032 |

| CH₃ | 1.004 | 1.037 |

Data sourced from a 1983 study on the addition of 2,4-dinitrobenzenesulfenyl chloride to substituted styrenes. osti.gov

Secondary KIEs are particularly powerful for elucidating the geometry and electronic nature of transition states. In the [2+2] cycloaddition of diphenylketene with styrene, the measurement of secondary deuterium KIEs was crucial in supporting a concerted mechanism. acs.orgacs.org

A study by Baldwin and Kapecki provided detailed insights into the transition state of this cycloaddition reaction. acs.org They measured the secondary deuterium KIEs at both the α and β positions of styrene.

Table 2: Secondary Deuterium Kinetic Isotope Effects in the Cycloaddition of Diphenylketene with Styrene at 65°C

| Isotopic Position | kH/kD (per D) | Interpretation |

|---|---|---|

| α-position | 1.23 | Change in hybridization from sp² to sp³ |

| β-position | 0.91 | Change in out-of-plane bending vibrations |

Data from the study by Baldwin and Kapecki on the cycloaddition of diphenylketene with styrene. acs.org

The normal KIE observed at the α-position is consistent with a change in hybridization from sp² in the styrene reactant to a more sp³-like character in the transition state, as a new C-C bond is formed. acs.org Conversely, the inverse KIE at the β-position was interpreted in terms of changes in the out-of-plane bending vibrations of the C-H bonds as the reaction progresses towards the cycloadduct. acs.org These experimental results provided strong evidence for a concerted pathway where both new carbon-carbon bonds are formed in a single step, rather than a stepwise mechanism involving a discrete intermediate. acs.org

Mechanistic Studies of Organic Transformations Involving Ethenylbenzene Derivatives

Oxidation Reactions of this compound

The oxidation of the vinyl group in ethenylbenzene derivatives can proceed through various mechanisms. The use of this compound allows for the differentiation between these pathways by examining the kinetic isotope effect. A notable example is the oxidation of styrene by atomic oxygen in its ground state, O(³P).

In a study investigating this reaction, the rate constants for the oxidation of styrene and its deuterated isotopologues were determined. The reaction yields two primary products: styrene oxide and phenylacetaldehyde. The kinetic isotope effects (KIEs) were calculated from the measured rate constants.

| Compound | Rate Constant (k × 10⁹ M⁻¹s⁻¹) | Kinetic Isotope Effect (k_H/k_D) |

|---|---|---|

| Styrene | 20.4 | - |

| Styrene-α-d₁ | 20.6 | ~1.00 |

| Styrene-β,β-d₂ | 23.3 | ~0.87 |

The absence of a significant kinetic isotope effect at the α-carbon (k_H/k_D ≈ 1.00) suggests that the C-H bond at this position is not significantly perturbed in the rate-determining step. libretexts.org In contrast, a notable inverse secondary kinetic isotope effect was observed at the β-carbon (k_H/k_D ≈ 0.87). libretexts.org This inverse effect is indicative of a change in hybridization from sp² to sp³ at the terminal carbon in the transition state. libretexts.org These results strongly support a stepwise oxidation mechanism involving the initial addition of the oxygen atom to the terminal carbon of the double bond. libretexts.org

Reduction Reactions of this compound

The reduction of the vinyl group of ethenylbenzene is a fundamental transformation. Mechanistic insights into catalytic hydrogenation can be gained by studying the kinetic isotope effect of the reaction using deuterium. In the context of this compound, the focus is on the addition of hydrogen across the double bond.

A study on the hydrogenation of styrene over a Rh/SiO₂ catalyst compared the reaction rates using hydrogen (H₂) and deuterium (D₂). While this study does not involve the deuteration of the styrene molecule itself, it provides valuable data on the kinetic isotope effect of the hydrogenation agent, which is directly relevant to the mechanism of hydrogen addition to the double bond.

| Reactant Gas | Reaction Rate (μmol min⁻¹) | Kinetic Isotope Effect (k_H/k_D) |

|---|---|---|

| H₂ | 32.3 | 1.4 |

| D₂ | 22.9 |

The observed normal kinetic isotope effect of 1.4 indicates that the cleavage of the H-H (or D-D) bond is involved in the rate-determining step of the hydrogenation reaction. This supports a mechanism where the dissociative adsorption of hydrogen onto the catalyst surface is a key step. Further studies with specifically deuterated styrenes would be necessary to probe the intimate details of the hydrogen transfer to the vinyl group. For instance, an extraordinarily high KIE of 91 was observed for styrene hydrogenation over a RhPb₂/SiO₂ catalyst, suggesting that the rate-determining step is the dissociative adsorption of H₂ (or D₂) on a catalyst surface already covered with styrene. tandfonline.comnih.gov

Electrophilic Substitution Reactions of the Vinyl Group

While electrophilic aromatic substitution is a hallmark of the phenyl ring in ethenylbenzene, the vinyl group itself can undergo electrophilic attack. The mechanism of such reactions can be investigated using this compound. A relevant example is the solvolysis of β-styryl trifluoromethanesulphonates, which proceeds through a vinyl cation intermediate formed by electrophilic attack of the solvent on the double bond.

A study on the solvolysis of a series of ring-substituted β-styryl trifluoromethanesulphonates measured the β-kinetic deuterium isotope effects. The substitution of hydrogen with deuterium is at the carbon that is not departing with the leaving group, providing insight into the nature of the transition state leading to the vinyl cation.

| Substituent on Phenyl Ring | Kinetic Isotope Effect (k_H/k_D) at 75 °C |

|---|---|

| None (parent compound) | 1.45 |

| p-Cl | 1.74 |

| m-Cl | 1.61 |

| p-CF₃ | 1.64 |

| p-NO₂ | 1.71 |

The observed large, normal secondary kinetic isotope effects (k_H/k_D > 1) are indicative of a significant electronic change at the β-carbon in the transition state. These values are consistent with the development of a positive charge at the α-carbon and a change in hybridization at the β-carbon from sp² towards sp as the vinyl cation is formed. The magnitude of the KIE is influenced by the electronic nature of the substituent on the phenyl ring, reflecting the substituent's effect on the stability of the vinyl cation intermediate.

Polymerization Kinetics and Deuterated Polystyrene Synthesis

Synthesis of Deuterated Polystyrene (d-PS) from 2-Deuterioethenylbenzenesci-hub.searxiv.orgresearchgate.net

The synthesis of deuterated polystyrene (d-PS) from its corresponding deuterated monomer, 2-deuterioethenylbenzene, is a crucial process for producing polymers with specific properties utilized in advanced materials research. The incorporation of deuterium (B1214612) in place of protium (B1232500) in the vinyl group of the styrene (B11656) monomer allows for the creation of polymers with altered neutron scattering lengths, making them invaluable for studies in polymer physics, such as determining blend miscibility and chain conformation. dtic.mil Historically, partially deuterated styrenes were synthesized through multi-step reactions. sci-hub.se However, modern methods emphasize direct polymerization from high-purity deuterated monomers to achieve precise and uniform labeling. sci-hub.sepolymersource.ca Several controlled polymerization techniques can be employed to synthesize d-PS with well-defined molecular weights and low polydispersity.

Living anionic polymerization is a premier method for synthesizing deuterated polystyrene with a high degree of control over molecular architecture. polymersource.ca This technique is characterized by the absence of chain-transfer and chain-termination reactions, allowing polymer chains to grow uniformly as long as the monomer is available. libretexts.org

In this process, an organolithium initiator, such as sec-butyllithium, is typically used to initiate the polymerization of this compound in a non-polar solvent like benzene (B151609) or a polar solvent like tetrahydrofuran (B95107) (THF). mdpi.com The initiation involves the addition of the initiator to the monomer, forming a carbanionic active center. The presence of a lithium counterion helps to stabilize the propagating chain end. libretexts.org The reactive nature of the carbanionic chain ends necessitates stringent purification of all reagents and solvents to prevent premature termination. mdpi.com

The key advantage of this method is that the molecular weight of the resulting d-PS increases linearly with the conversion of the monomer, and the final molecular weight can be accurately predicted based on the molar ratio of the monomer to the initiator. libretexts.org This control enables the production of d-PS with narrow molecular weight distributions, often with a polydispersity index (PDI) approaching 1.05. researchgate.net

Table 1: Key Features of Living Anionic Polymerization of this compound

| Feature | Description |

| Initiators | Organolithium compounds (e.g., sec-butyllithium) |

| Solvents | Non-polar (e.g., Benzene) or Polar (e.g., THF) |

| Key Characteristic | Absence of termination and chain transfer reactions |

| Control | Predictable molecular weight, narrow molecular weight distribution (low PDI) |

| Requirement | High purity of monomer, solvent, and initiator |

Reverse Iodine Transfer Polymerization (RITP) is a versatile Reversible-Deactivation Radical Polymerization (RDRP) technique that can be applied to synthesize well-defined deuterated polystyrene. researchgate.net This method utilizes a conventional radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), in the presence of molecular iodine (I₂). researchgate.net

The mechanism of RITP involves the in-situ formation of a reversible transfer agent. Radicals generated from the initiator react with molecular iodine to form iodo-compounds. These compounds can then initiate polymerization and act as dormant species. The polymer chain growth occurs through a process of reversible activation, where the terminal carbon-iodine bond can cleave to regenerate a propagating radical. researchgate.net This equilibrium between active (propagating) and dormant (iodine-capped) species allows for a controlled polymerization process, leading to polymers with predetermined molecular weights and narrow polydispersity. researchgate.netresearcher.life RITP has been successfully applied to styrene, and its mechanism is directly transferable to deuterated analogs like this compound. researchgate.netresearcher.life

Free radical polymerization is a common and robust method for producing polystyrene. The kinetics of this chain-growth process are governed by three fundamental steps: initiation, propagation, and termination. uvebtech.com While the fundamental mechanism remains the same for this compound as for standard styrene, the presence of deuterium can introduce a kinetic isotope effect, potentially altering the rates of the elementary reactions, although in some contexts, this effect has been found to be negligible. dtic.mil

Table 2: Elementary Reactions in Free Radical Polymerization of this compound

| Step | General Reaction | Rate Law |

| Initiation | Initiator → 2R•R• + M → RM• | Rᵢ = 2 * f * kₔ * [I] |

| Propagation | RMₙ• + M → RMₙ₊₁• | Rₚ = kₚ * [M] * [M•] |

| Termination | RMₙ• + RMₘ• → Pₙ₊ₘ or Pₙ + Pₘ | Rₜ = 2 * kₜ * [M•]² |

Where [I] is initiator concentration, [M] is monomer concentration, [M•] is total radical concentration, f is initiator efficiency, and kₔ, kₚ, and kₜ are the rate constants for decomposition, propagation, and termination, respectively. youtube.comuvebtech.com

The initiation phase of free radical polymerization consists of two primary steps. uvebtech.com First, a radical initiator, such as a peroxide or an azo compound, undergoes thermal or photochemical decomposition to generate two primary radicals. libretexts.orgresearchgate.net The rate of this decomposition is the rate-limiting step of initiation. youtube.com

Propagation is the step where the polymer chain grows. It involves the rapid and sequential addition of monomer units to the radical at the end of the growing chain. youtube.com Each addition regenerates the radical active site at the new chain end, allowing for further monomer addition. The rate of propagation (Rₚ) is proportional to both the monomer concentration and the total concentration of all active radical chains. youtube.com

The propagation rate coefficient (kₚ) has been shown to exhibit a dependence on the chain length, particularly for very short chains. goettingen-research-online.de For the initial few propagation steps (typically less than 10), the rate coefficient can be significantly higher. This is attributed to the greater rotational and torsional mobility of the smaller radical transition states. goettingen-research-online.de As the chain grows longer, the propagation rate becomes largely independent of the chain length, and a constant kₚ value is assumed. goettingen-research-online.de

Termination is the final step where the active radical centers are destroyed, and chain growth ceases. This bimolecular reaction occurs between two growing polymer radicals. libretexts.org For the polymerization of styrene and its derivatives, two main termination mechanisms are possible:

Combination (or Coupling): Two growing radical chains react to form a single, longer "dead" polymer chain. The molecular weight of the resulting polymer is the sum of the two individual chains. For styrene, combination is the predominant mode of termination. libretexts.org

Disproportionation: This involves the transfer of an atom (typically a hydrogen) from one radical chain to another. This results in the formation of two separate dead polymer chains: one with a saturated end group and another with an unsaturated end group. libretexts.org

Free Radical Polymerization Kinetics with Deuterated Monomers

Chain Transfer Phenomena

Chain transfer is a crucial reaction in polymerization that can influence the molecular weight of the resulting polymer. rubbernews.com In the context of this compound, the presence of a deuterium atom at the α-vinyl position can introduce a kinetic isotope effect (KIE) in chain transfer reactions. This effect arises from the difference in bond strength between a carbon-deuterium (C-D) bond and a carbon-hydrogen (C-H) bond. The C-D bond is stronger, and thus, its cleavage during a chain transfer step is generally slower than the cleavage of a C-H bond. wikipedia.org

The general mechanism for chain transfer involves the transfer of a radical from a growing polymer chain to a chain transfer agent, which can be the monomer itself, a solvent, or an initiator. rubbernews.com The lower reactivity of the C-D bond in this compound would lead to a reduced rate of monomer-mediated chain transfer, potentially resulting in polymers with higher molecular weights compared to those synthesized from standard styrene under identical conditions.

Step-Growth Polymerization Considerations with Deuterated Precursors

Step-growth polymerization is a method of polymerization where bifunctional or multifunctional monomers react to form dimers, then trimers, and so on, eventually creating long-chain polymers. wikipedia.orglibretexts.orglibretexts.org This process is fundamentally different from the chain-growth polymerization typically seen with vinyl monomers like styrene.

For a molecule like this compound to participate in a step-growth polymerization, it would first need to be chemically modified to introduce suitable functional groups. For example, it could be converted into a bifunctional derivative containing groups like hydroxyl (-OH), carboxyl (-COOH), or amine (-NH2) on the phenyl ring, which are capable of undergoing step-growth reactions. youtube.comyoutube.com

The primary consideration when using a deuterated precursor like a functionalized this compound in step-growth polymerization revolves around the potential for kinetic isotope effects. If the reaction mechanism for the step-growth polymerization involves the breaking of a C-D bond in the rate-determining step, a KIE would be observed. However, in many common step-growth polymerizations, such as polyesterification or polyamidation, the reactions involve the functional groups and not the C-H (or C-D) bonds on the aromatic ring or the vinyl group. In such cases, the presence of deuterium in this compound-derived monomers is not expected to significantly alter the polymerization kinetics.

The main utility of incorporating deuterated precursors into step-growth polymers lies in the subsequent analysis of the resulting materials. The deuterium labels serve as excellent markers for techniques like neutron scattering and Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide detailed information about the polymer's structure, dynamics, and morphology. sci-hub.se

Block Copolymer Synthesis Involving Deuterated Polystyrene

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The synthesis of block copolymers containing deuterated polystyrene (dPS) is of great interest for studying the phase behavior and dynamics of these complex systems. Anionic polymerization is a common and effective method for synthesizing well-defined block copolymers due to its living nature, which allows for sequential monomer addition without termination or chain transfer. wikipedia.orgmdpi.com

Hydrogenous-Polystyrene-block-Deuterated Polystyrene (hPS-b-dPS) Block Copolymers

The synthesis of hydrogenous-polystyrene-block-deuterated polystyrene (hPS-b-dPS) is a prime example of the application of living anionic polymerization. acs.org This process typically involves the sequential addition of styrene and then a deuterated styrene monomer (like this compound or, more commonly, fully deuterated styrene-d8) to an anionic initiator in an aprotic solvent. rsc.orgafricaresearchconnects.comresearchgate.net

The synthesis can be initiated with an organolithium compound, such as sec-butyllithium, in a nonpolar solvent like cyclohexane. First, styrene is polymerized to form a living polystyryl anion. Once the styrene is consumed, the deuterated styrene monomer is added to the living polymer chains, initiating the polymerization of the second block. The reaction is then terminated with a protonating agent, such as methanol (B129727).

The resulting hPS-b-dPS block copolymers can be characterized by various techniques, including size exclusion chromatography (SEC) to determine molecular weight and polydispersity, and NMR spectroscopy to confirm the composition and structure of the blocks. acs.orgrsc.orgafricaresearchconnects.comresearchgate.net

Below is a table summarizing the synthesis and characterization of a series of hPS-b-dPS block copolymers where the length of the hPS block is kept constant while the dPS block length is varied. acs.org

Table 1. Synthesis and Characterization of hPS-b-dPS Block Copolymers

| Sample | hPS Block Mn (kg/mol) | dPS Block Mn (kg/mol) | Total Mn (kg/mol) | Polydispersity Index (PDI) |

|---|---|---|---|---|

| hPS-b-dPS-1 | 18 | 17 | 35 | 1.04 |

| hPS-b-dPS-2 | 18 | 45 | 63 | 1.05 |

| hPS-b-dPS-3 | 18 | 80 | 98 | 1.06 |

Data sourced from Macromolecules 2013, 46 (22), 9114–9121. acs.org

Characterization of Polymerization Behavior using this compound

The use of this compound and other deuterated styrenes is instrumental in characterizing polymerization behavior, primarily through the investigation of kinetic isotope effects. By comparing the polymerization rates of deuterated and non-deuterated monomers, researchers can gain valuable insights into the reaction mechanisms, particularly the rate-determining steps. cdnsciencepub.comcdnsciencepub.com

For instance, in the thermal polymerization of styrene, studies have shown that deuteration at specific positions on the styrene molecule leads to measurable changes in the polymerization rate. This allows for the elucidation of the initiation mechanism. cdnsciencepub.comcdnsciencepub.comresearchgate.net The table below presents the deuterium isotope effects on the rates of thermal and initiated polymerization of various deuterated styrenes at 70°C.

Table 2. Deuterium Isotope Effects on Styrene Polymerization Rates at 70°C

| Deuterated Styrene | Isotope Effect on Thermal Polymerization (kH/kD) | Isotope Effect on Initiated Polymerization (kH/kD) | Calculated Isotope Effect on Initiation (k1H/k1D) |

|---|---|---|---|

| 2,6-dideuterio-styrene | 1.29 | 0.96 | 1.80 |

| α-deuterio-styrene | 1.00 | 0.86 | 1.31 |

| β,β-dideuterio-styrene | 0.78 | 0.81 | 0.92 |

Data sourced from Can. J. Chem. 1967, 45 (24), 3031-3039. cdnsciencepub.comcdnsciencepub.com

The data indicates that deuteration at the 2 and 6 positions of the phenyl ring has a significant effect on the rate of thermal initiation, suggesting that the abstraction of a hydrogen atom from these positions is involved in the rate-determining step of the initiation process. cdnsciencepub.comcdnsciencepub.com In contrast, deuteration at the β-position has a much smaller effect.

Furthermore, deuterated polymers, such as those synthesized from this compound, are invaluable in polymer physics for studies using techniques like small-angle neutron scattering (SANS). The difference in neutron scattering length between hydrogen and deuterium allows for contrast matching, enabling detailed investigations of polymer blend morphology, chain conformation, and diffusion. sci-hub.se

Advanced Applications of 2 Deuterioethenylbenzene and Its Derivatives

Neutron Scattering Experiments

Neutron scattering is a premier technique for probing the structure and dynamics of materials on the nanometer scale. The utility of this method is greatly enhanced by isotopic labeling. The key principle is the significant difference in the neutron scattering length of hydrogen and deuterium (B1214612) nuclei. This difference allows for "contrast variation," where specific components of a complex system can be highlighted or made invisible to neutrons by selectively deuterating them. lu.sesmallangles.net Polymers synthesized from 2-deuterioethenylbenzene are instrumental in such experiments.

Small-Angle Neutron Scattering (SANS) is used to study the structure of materials on a length scale of approximately 1 to 1000 nanometers. The intensity of scattered neutrons in a SANS experiment is proportional to the square of the difference in Scattering Length Density (SLD) between a component and its surrounding matrix. lu.sesmallangles.net Natural hydrogen (protium, ¹H) has a negative coherent scattering length, while deuterium (²H or D) has a large positive one.

By polymerizing this compound, a deuterated polystyrene chain can be created where the deuterium is specifically located at the backbone. This selective labeling dramatically alters the polymer's SLD compared to its non-deuterated counterpart. When this deuterated polymer is blended with a hydrogenous polymer or dispersed in a hydrogenous solvent, a strong contrast is generated, leading to a high SANS signal from the deuterated component. nih.gov This allows for the precise determination of the size, shape, and organization of the polymer chains in the mixture. nih.govresearchgate.net For instance, this technique is used to characterize the structure of micelles or complex protein-detergent assemblies where one component is selectively deuterated. smallangles.net

| Component | Coherent Scattering Length (fm) | Scattering Length Density (SLD) (10⁻⁶ Å⁻²) |

|---|---|---|

| Hydrogen (¹H) | -3.74 | -0.56 (for H₂O) |

| Deuterium (²H/D) | 6.67 | 6.37 (for D₂O) |

| Polystyrene (Hydrogenous) | - | ~1.41 |

| Polystyrene-d8 (Perdeuterated) | - | ~6.48 |

This interactive table allows you to sort the data by clicking on the column headers.

Neutron Reflectometry (NR) is a surface-sensitive technique used to characterize the structure of thin films and interfaces with nanoscale resolution. vt.edu It measures the reflection of a neutron beam from a flat surface as a function of the neutron momentum transfer perpendicular to the surface. The resulting reflectivity profile can be analyzed to determine the thickness, density, and roughness of individual layers within the material. nist.govnih.gov

In the study of polymer films or model biological membranes, selective deuteration is crucial. nih.gov A thin film of poly(this compound) deposited on a substrate next to a layer of a hydrogenous polymer will produce a sharp contrast at the interface in an NR experiment. researchgate.net This high contrast allows for precise measurements of the inter-layer thickness and the extent of polymer chain interdiffusion across the interface. This method is invaluable for understanding the structure of surface-stabilized membranes and layered polymer systems. nih.govresearchgate.net

The thermodynamics and phase behavior of polymer blends are of significant academic and industrial interest. SANS, empowered by deuterium labeling, is a primary tool for investigating the morphology and miscibility of these blends. By synthesizing one component of a blend from this compound, its chains can be "highlighted" within the matrix of the other, non-deuterated polymer.

The SANS data provides information about the radius of gyration of the polymer chains and the Flory-Huggins interaction parameter (χ), which quantifies the thermodynamic compatibility of the blend components. This approach is particularly powerful for detecting and characterizing anomalous mixing behaviors, where miscibility deviates from predictions of simple thermodynamic models. These studies provide deep insights into the complex interplay of enthalpic and entropic forces that govern polymer-polymer interactions.

Materials with a high concentration of deuterons can serve as effective moderators or reflectors for neutrons. The interaction between a neutron and a deuteron (B1233211) (n-d scattering) is well-characterized and forms the basis of these applications. aps.org When a neutron collides with a deuteron, it can transfer a significant amount of its kinetic energy, thus slowing down (moderating) the neutron.

Polymers derived from this compound and other deuterated monomers can be synthesized to have a high deuteron density. The stopping power of a material for neutrons depends on its composition and density. epj-conferences.org While not a primary application, the high density of deuterons in these polymers makes them materials of interest in specialized contexts requiring neutron moderation or shielding, where the precise control over material form (e.g., films, blocks) is also beneficial. The probability of a neutron-producing or scattering reaction is related to the stopping range of the incident particle in the target material. epj-conferences.orgresearchgate.net The process can sometimes involve the breakup of the deuteron, which is a subject of detailed nuclear physics studies. aps.orgaps.org

Isotopic Tracing in Complex Chemical Systems

The deuterium atom in this compound serves as a stable, non-radioactive isotopic label. This allows chemists to track the fate of the molecule or specific parts of it through complex reaction pathways. For example, during polymerization, the deuterium label on the vinyl group can be used to elucidate the mechanism of chain initiation, propagation, and termination steps using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry.

Furthermore, the replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the greater mass of deuterium and the consequently stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Studying the KIE in reactions involving this compound can provide critical evidence for determining reaction mechanisms, particularly for identifying the rate-determining step of a reaction. The strategic incorporation of deuterium has become an essential tool in mechanistic and pharmacokinetic studies. ornl.gov

Computational and Theoretical Studies

Computational chemistry provides powerful tools to complement and guide experimental work. Theoretical studies, often employing Density Functional Theory (DFT), can be used to predict the properties of this compound and its derivatives. These calculations can accurately predict changes in molecular vibrational frequencies upon isotopic substitution, which can then be compared with experimental data from infrared (IR) or Raman spectroscopy to confirm the position of the deuterium label.

Moreover, computational models can be used to investigate the reaction pathways involving this compound. By calculating the energy barriers for reactions with the deuterated versus the non-deuterated molecule, theoretical values for the kinetic isotope effect can be obtained. These theoretical insights help in the interpretation of experimental results and provide a deeper understanding of the underlying chemical principles. Such computational approaches are widely used to investigate molecular structures and intermolecular interactions in complex systems. researchgate.net

Quantum Chemical Calculations of Deuterium Isotope Effects

Quantum chemical calculations are fundamental to understanding the nuanced effects of isotopic substitution. The primary phenomenon of interest is the kinetic isotope effect (KIE), where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its isotopes. chem-station.com In the context of this compound and its polymer, deuterated polystyrene, replacing a carbon-hydrogen (C-H) bond with a carbon-deuterium (C-D) bond leads to a significant KIE.

This effect originates from the difference in zero-point vibrational energy (ZPVE). Due to its greater mass, a C-D bond has a lower ZPVE than a C-H bond. Consequently, more energy is required to break a C-D bond, making it stronger and less reactive. Quantum chemical calculations can model these differences in vibrational energy landscapes. Computational methods allow researchers to partition conformational kinetic isotope effects, revealing that they arise from a complex interplay between enthalpic contributions, such as zero-point energy, and entropic factors. researchgate.net These calculations are crucial for predicting reaction mechanisms, understanding degradation pathways, and designing materials with enhanced stability. chem-station.com Heavier isotopes like deuterium are more confined to the bottom of the asymmetric vibrational potential energy surface, leading to shorter mean internuclear distances, a phenomenon that can be accurately modeled. researchgate.net

Molecular Dynamics Simulations of Deuterated Polymer Systems

Molecular dynamics (MD) simulations provide a computational microscope to observe the behavior of polymer systems at an atomic level. For deuterated polymers derived from this compound, MD simulations are invaluable for predicting material properties and understanding complex processes that are difficult to observe experimentally. aip.orgmdpi.com

Researchers use MD simulations to study the effects of irradiation on polystyrene, calculating bond scission rates to evaluate radiation resistance. mdpi.com Reactive force fields, such as ReaxFF, are employed in these simulations to model the chemical reactions that occur during processes like pyrolysis, offering insights into how heating rates and temperatures affect the degradation pathways and final products of deuterated polystyrene. mdpi.com These simulations can track the formation of various molecular fragments, providing a detailed profile of the degradation process. Other studies use MD to investigate the structural properties of polystyrene brushes, both in dry conditions and in solution, revealing details about chain conformation and solvent interactions at a molecular scale. rsc.org

| Simulation Focus | Objective | Key Findings | Relevant Sources |

|---|---|---|---|

| Pyrolysis Processes | To understand the effect of heating rate and temperature on the degradation of polystyrene. | Heating rate affects the diversity of intermediate products, while target temperature dictates the final structure. | mdpi.com |

| Irradiation Effects | To evaluate radiation resistance by calculating bond scission rates. | Simulations can predict material response to irradiation, aiding in the design of radiation-resistant polymers. | mdpi.com |

| Surface Modification | To examine the effects of ion bombardment on the polymer surface. | Reveals the formation of cross-linked, dehydrogenated surface layers. | aip.org |

| Polymer Brush Structure | To study the properties of grafted polystyrene chains as a function of grafting density and solvent conditions. | Provides detailed information on chain extension, density profiles, and solvent layering. | rsc.org |

VPT2 Theory for Spectroscopic Refinements

Vibrational Second-Order Perturbation Theory (VPT2) is a powerful computational method used to calculate anharmonic vibrational frequencies of molecules. acs.org While basic models treat molecular vibrations as simple harmonic oscillators, real molecular vibrations are anharmonic. VPT2 provides a more accurate description by accounting for these anharmonic effects, which is critical for the correct interpretation and prediction of vibrational spectra, such as infrared (IR) spectroscopy. sns.itresearchgate.net

The application of VPT2 is particularly important for isotopically labeled molecules like derivatives of this compound. The substitution of hydrogen with deuterium alters the vibrational modes of the molecule due to the mass change. VPT2 calculations can accurately predict these isotopic shifts in the vibrational spectra. hope.edu The theory is effective for systems without degenerate normal modes and offers a good balance between computational cost and accuracy for medium-to-large molecules. sns.it However, standard VPT2 can be problematic when strong vibrational resonances, such as Fermi or Darling–Dennison resonances, are present. acs.orgresearchgate.net In these cases, specialized approaches are used to remove the resonant terms and handle them variationally, leading to more reliable spectroscopic predictions. researchgate.net

Deuterium Labeling in Material Science Research

Deuterium labeling is a strategic tool in materials science, enabling researchers to probe material structure and enhance properties. By polymerizing this compound to form deuterated polystyrene (dPS), scientists can create materials with unique characteristics and analytical handles.

Oxidative and Thermal Stability Enhancement in Deuterated Polymers

A significant advantage of deuteration in polymer science is the enhancement of material stability. The underlying principle is the kinetic isotope effect, stemming from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. chem-station.com Degradation processes, whether thermal or oxidative, often involve the cleavage of C-H bonds as a rate-determining step. nist.gov

By replacing these C-H bonds with C-D bonds, the activation energy for bond cleavage is increased. This slows down the rate of degradation reactions, leading to polymers with greater resistance to heat and oxidation. chem-station.com This principle is not only used to enhance the durability of materials like optical and electronic devices but is also a key strategy in medicinal chemistry to slow down the metabolism of drugs, thereby improving their pharmacokinetic profiles. chem-station.comacs.org

Interchain Interactions and Segregation in Blends

Deuterium labeling has a profound impact on the study of polymer blends. While chemically almost identical, deuterated and non-deuterated (protiated) polymers can exhibit slightly different thermodynamic behaviors. This subtle difference can influence polymer-polymer interactions and miscibility. dtic.mil

Research has shown that deuterium labeling can affect the thermodynamic interactions at the interfaces of highly immiscible polymer blends. nih.gov For example, in a blend of deuterated polystyrene (dPS) and protiated polystyrene (hPS) layered onto another polymer like poly(2-vinylpyridine) (P2VP) or poly(methyl methacrylate) (PMMA), the dPS has been observed to segregate to the interface. nih.gov This indicates that the small changes in molecular polarizability and van der Waals forces induced by deuteration are sufficient to drive phase separation or interfacial enrichment in sensitive systems. Techniques like Small-Angle Neutron Scattering (SANS) and Secondary Ion Mass Spectrometry (SIMS) are often used to study these phenomena, as the difference in neutron scattering length between deuterium and hydrogen provides excellent contrast for differentiating the components in a blend. uh.eduosti.gov

| Polymer System | Observation | Analytical Technique | Reference |

|---|---|---|---|

| dPS:hPS blend on hP2VP | Segregation of dPS observed at the interface. | Secondary Ion Mass Spectrometry (SIMS) | nih.gov |

| dPS:hPS blend on hP4VP | Segregation of dPS observed at the interface. | SIMS | nih.gov |

| dPS:hPS blend on hPMMA | Segregation of dPS observed at the interface. | SIMS | nih.gov |

| dPS:hPS blend on hPS brush | No segregation of dPS to the interface. | SIMS | nih.gov |

Use in Biotechnology for Deuterated Material Production

The use of deuterium labeling extends into biotechnology, where it aids in the study of biological structures and the production of specialized materials. clearsynth.com A powerful method for producing deuterated biomaterials involves growing organisms in media containing heavy water (D₂O). berstructuralbioportal.org

For instance, plants grown in a mixture of normal and heavy water can incorporate deuterium into their structural biopolymers like cellulose, hemicellulose, and lignin. berstructuralbioportal.org This in vivo labeling allows scientists to study the complex architecture of plant cell walls without altering their native structure. Using techniques like Fourier Transform Infrared Spectroscopy (FTIR) and SANS, researchers can differentiate the various polymer components and gain a better understanding of how they interact. berstructuralbioportal.org This knowledge is crucial for applications such as the development of more efficient processes for producing biofuels. Beyond structural biology, deuterated compounds are essential in drug discovery for studying metabolic pathways and determining protein-ligand interactions. acs.orgclearsynth.com

Future Research Directions and Methodological Innovations

Development of Novel Stereoselective Deuteration Methods

The precise and stereocontrolled installation of deuterium (B1214612) onto the vinyl group of styrene (B11656) is a continuing challenge and a significant area for future research. While methods for deuterating styrenes exist, the development of more efficient, scalable, and highly stereoselective techniques is crucial for producing 2-deuterioethenylbenzene with high isotopic purity.

Future efforts will likely focus on catalyst design. Innovations in transition-metal catalysis, particularly with rhodium, copper, and ruthenium, are expected to yield catalysts with enhanced selectivity for the vinyl position over the aromatic ring or benzylic C-H bonds. annualreviews.orgpolymerphysics.netibm.comaip.org Research into chiral ligands will be paramount to control the stereochemistry of deuterium addition, leading to enantiomerically pure deuterated styrenes. polymerphysics.net Catalytic transfer hydrodeuteration is an emerging and powerful technique that avoids the use of flammable deuterium gas by employing readily available deuterium donors like deuterated silanes or alcohols. annualreviews.orgresolvemass.ca Further development of these methods could offer safer and more economical routes to this compound.

An operationally simple protocol for the catalytic α-deuteration of styrenes has been reported, proceeding through a base-catalyzed reversible addition of methanol (B129727) in a deuterated solvent. annualreviews.orgaip.org Optimizing such protocols, perhaps through flow chemistry systems, could enable continuous and large-scale production. acs.org The development of these advanced synthetic methods is fundamental to supplying the high-purity this compound needed for the applications discussed in the subsequent sections.

Integration of this compound in Multiscale Simulations

Computational modeling is an indispensable tool in polymer science for predicting material properties and understanding molecular behavior across different length and time scales. acs.orgtue.nltu-darmstadt.de Integrating this compound into multiscale simulations represents a significant opportunity to refine and validate computational models of polystyrene and related polymers.

By polymerizing this compound to form deuterated polystyrene (d-PS), researchers can create systems that are ideal for comparative studies with their non-deuterated counterparts. Atomistic and coarse-grained simulations can be employed to investigate the subtle effects of deuteration on polymer dynamics, such as chain mobility, entanglement, and relaxation times near the glass transition temperature. tue.nl These simulations can provide fundamental insights that help in the rational design of new polymer materials. tue.nl

Furthermore, simulation results can be directly compared with experimental data obtained from techniques like neutron scattering (see Section 7.5), which are highly sensitive to isotopic substitution. mdpi.comacs.org This synergy allows for the rigorous validation of force fields and simulation methodologies. As multiscale modeling techniques become more sophisticated, they will enable a more accurate prediction of the macroscopic properties of materials derived from this compound, bridging the gap between molecular-level structure and bulk performance. acs.orgutk.edu

Advancements in In-Situ Spectroscopic Monitoring of Deuterated Reactions

Understanding the kinetics and mechanisms of both the synthesis of this compound and its subsequent polymerization is critical for process optimization and control. Advancements in in-situ spectroscopic techniques are key to achieving this understanding by providing real-time data from a reacting system. wikipedia.orgkit.edu

Operando spectroscopy, which combines in-situ characterization with simultaneous measurement of catalytic activity, is a particularly powerful approach. wikipedia.orgresearchgate.netyoutube.com Techniques like in-situ Nuclear Magnetic Resonance (NMR) and Raman spectroscopy can be adapted to monitor deuteration reactions as they occur. researchgate.netnih.gov For instance, ¹H NMR can be used to follow the disappearance of the specific proton signal at the vinyl position as it is replaced by deuterium during the synthesis of this compound. researchgate.net

Similarly, Raman microspectroscopy is highly sensitive to the vibrational modes of chemical bonds and can track the appearance of C-D bonds, which have characteristic frequencies in a region of the spectrum that is typically "silent" for non-deuterated organic molecules. nih.govnih.govresearchgate.net This allows for quantitative monitoring of the extent of deuteration in real-time. acs.orgacs.org Applying these advanced in-situ methods will provide invaluable mechanistic insights, enabling the precise control required to synthesize this compound and its polymers with desired specifications.

Exploration of New Polymer Architectures from this compound

The availability of this compound as a monomer enables the synthesis of a wide range of novel deuterated polymer architectures with tailored properties. Beyond simple linear deuterated polystyrene (d-PS), future research will explore more complex structures such as block copolymers, star polymers, and graft copolymers. polymersource.carsc.org

Synthesizing block copolymers containing one or more deuterated blocks, such as polystyrene-b-poly(this compound), allows for precise investigation of polymer-polymer interfaces and microphase separation phenomena. rsc.org The deuterated block serves as a label that can be selectively visualized using techniques like neutron scattering. This provides detailed information on the morphology and domain spacing of the block copolymer, which are critical to its mechanical and optical properties. ill.eu